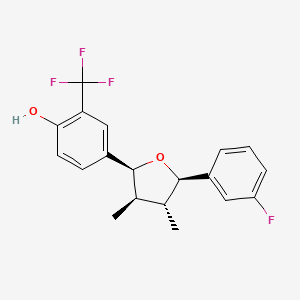
Antifungal agent 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.
Scientific Research Applications
Antifungal agent 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
Mechanism of Action
The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:
Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.
Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.
Comparison with Similar Compounds
Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:
Azoles: Inhibit ergosterol synthesis but have different binding sites.
Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.
Echinocandins: Inhibit glucan synthesis in the cell wall.
List of Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.
Properties
Molecular Formula |
C19H18F4O2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1 |
InChI Key |
BZSUBFFEWPIHQV-BNFWDCBASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















